(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a benzylidene group, an imidazolidine-2,4-dione core, and various substituents such as chlorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzylidene Group: This step involves the condensation of 4-chlorobenzyl alcohol with 3-iodo-5-methoxybenzaldehyde under acidic conditions to form the benzylidene intermediate.
Cyclization: The benzylidene intermediate is then reacted with imidazolidine-2,4-dione in the presence of a base, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene group can be reduced to form a saturated benzyl group.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as sodium azide or thiolates can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated benzyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the benzylidene group may interact with hydrophobic pockets, while the imidazolidine-2,4-dione core can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
tert-Butyl carbamate: A carbamate derivative with a tert-butyl group.
Oxcarbazepine: A dibenzazepine derivative used as an anticonvulsant.
Uniqueness
(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}imidazolidine-2,4-dione is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of both chlorine and iodine atoms, along with the methoxy group, allows for diverse chemical reactivity and potential biological activity that is not commonly found in similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIN2O4/c1-25-15-8-11(7-14-17(23)22-18(24)21-14)6-13(20)16(15)26-9-10-2-4-12(19)5-3-10/h2-8H,9H2,1H3,(H2,21,22,23,24)/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROONRTUOIXIGC-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N2)I)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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